molecular formula C9H8BrN3O2 B13668304 Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B13668304
M. Wt: 270.08 g/mol
InChI Key: QHWBFCISCMXVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a synthetic heterocyclic compound featuring an imidazo[4,5-b]pyridine core. Its structure includes a bromine atom at position 6, a methyl group at position 5, and a methyl ester moiety at position 2. Unlike naturally occurring heterocyclic amines found in cooked foods (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), this derivative lacks an amino group, which may alter its reactivity and biological interactions.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-4-5(10)3-6-7(11-4)13-8(12-6)9(14)15-2/h3H,1-2H3,(H,11,12,13)

InChI Key

QHWBFCISCMXVKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)N=C(N2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction of the imidazo[4,5-b]pyridine core via condensation of appropriately substituted 2,3-diaminopyridine derivatives with aldehydes or carboxylates.
  • Introduction of the bromo substituent at the 6-position.
  • Esterification to form the methyl carboxylate group.
  • Methylation at the 5-position of the imidazopyridine ring.

Key Starting Materials and Intermediates

Stepwise Preparation Procedures

Formation of the Imidazo[4,5-b]pyridine Core
  • The condensation of 5-bromo-2,3-diaminopyridine with aldehydes under acidic or neutral conditions yields 6-bromo-substituted imidazo[4,5-b]pyridine derivatives.
  • For example, reaction with benzaldehyde produces 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can be further functionalized.
N-Alkylation and Methylation
  • N-Alkylation of the imidazo[4,5-b]pyridine core is typically performed under phase transfer catalysis (PTC) conditions using alkyl halides such as methyl iodide or ethyl 2-bromoacetate.
  • This step can yield regioisomers depending on the nitrogen atom alkylated (N1, N3, or N4 positions), with purification by column chromatography to isolate the desired isomer.
  • Methylation at the 5-position of the imidazo ring is achieved by treatment with methylating agents, often under basic conditions.
Esterification
  • The carboxylic acid group at the 2-position is converted to the methyl ester by esterification, commonly using methanol in the presence of acid catalysts or via methyl chloroformate reagents.
  • This step is crucial for obtaining this compound with the desired ester functionality.

Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Condensation 5-Bromo-2,3-diaminopyridine + aldehyde, acid catalyst, reflux 60-80 Formation of imidazo[4,5-b]pyridine core
N-Alkylation (PTC) Alkyl halide (e.g., methyl iodide), phase transfer catalyst, base 10-49 Mixture of regioisomers; purification required
Esterification Methanol, acid catalyst or methyl chloroformate 70-90 Conversion to methyl ester
Methylation at 5-position Methyl iodide or equivalent, base 50-70 Selective methylation under controlled conditions

The yields vary depending on the specific reagents, solvents, and reaction times used. Phase transfer catalysis conditions facilitate selective alkylation and improved yields.

Characterization and Structural Confirmation

Summary of Key Research Findings

  • The preparation of this compound relies on the condensation of 5-bromo-2,3-diaminopyridine with aldehydes, followed by selective N-alkylation and esterification.
  • Phase transfer catalysis is an effective method for N-alkylation, yielding regioisomeric mixtures that can be separated chromatographically.
  • Structural elucidation through NMR, MS, and XRD is essential for confirming the correct isomer and substitution pattern.
  • The methods are supported by theoretical studies using DFT, which help rationalize regioselectivity and molecular stability.
  • The compound and its derivatives show potential for antimicrobial activity, motivating continued synthetic optimization.

- PubChem Compound Summary for Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate, CID 71304447, PubChem, 2025.
- H. M. et al., "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study," PMC, 2023.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C-6 Bromine

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. This reaction is facilitated by electron-withdrawing groups (EWGs) on the imidazo[4,5-b]pyridine core, which activate the C–Br bond.

Example Reaction with Morpholine

Reagents/ConditionsProductYieldSource
Morpholine, EtOH, reflux, 12 h6-Morpholino-5-methyl derivative65%

Mechanistically, the bromine is displaced via a two-step process:

  • Formation of a Meisenheimer complex intermediate.

  • Departure of Br⁻, stabilized by the electron-deficient aromatic system .

Ester Hydrolysis and Functionalization

The methyl ester at position 2 is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, which serves as a precursor for further derivatization.

Hydrolysis ConditionsProductYieldSource
1M NaOH, H₂O/MeOH (1:1), 80°C, 4h2-Carboxylic acid derivative89%

The acid can subsequently undergo:

  • Amidation : Reacted with amines using coupling agents (e.g., EDC/HOBt) to form carboxamides.

  • Reduction : Converted to hydroxymethyl groups via LiAlH₄ .

N-Alkylation and Arylation Reactions

The NH group in the imidazo ring undergoes alkylation or arylation under phase-transfer catalysis (PTC) or base-mediated conditions.

Alkylation with Ethyl 2-Bromoacetate

Reagents/ConditionsProductYieldSource
Ethyl 2-bromoacetate, K₂CO₃, DMFN3-Alkylated derivative78%

Arylation via Buchwald–Hartwig coupling introduces aryl groups at nitrogen positions, enhancing π-stacking interactions in drug design .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling

Reagents/ConditionsProductYieldSource
Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane6-Aryl-5-methyl derivative72%

Ullmann-Type Coupling

Copper catalysts enable coupling with aryl halides for biaryl synthesis .

Radical-Mediated Reactions

Under Cu(I)/peroxide systems, the compound participates in radical pathways, forming C–N or C–C bonds.

Example: Cyclization with Alkenes

Reagents/ConditionsProductYieldSource
CuI, TBHP, DCE, 80°CFused tricyclic derivatives58%

Mechanistic studies suggest single-electron transfer (SET) from Cu(I) generates iminyl radicals, which undergo intramolecular cyclization .

Comparative Reactivity Table

Reaction TypeKey Functional GroupTypical ReagentsApplications
SNArC-6 BrAmines, thiolsPharmacophore modification
Ester hydrolysisCO₂MeNaOH/HClCarboxylic acid intermediates
N-AlkylationNH (imidazole)Alkyl halides, PTCSolubility/activity enhancement
Suzuki couplingC-6 BrPd catalysts, boronic acidsBiaryl scaffolds for drug discovery

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazo[4,5-b]pyridine ring enable the compound to form π-π interactions and hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The imidazo[4,5-b]pyridine scaffold is shared among several compounds, but substituents critically influence their properties. Key structural analogs include:

Compound Name Substituents (Positions) Functional Groups
Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate 6-Br, 5-CH3, 2-COOCH3 Bromine, methyl, ester
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine 1-CH3, 2-NH2, 6-Ph Amino, phenyl, methyl
2-Amino-3-methylimidazo[4,5-f]quinoline 2-NH2, 3-CH3 Amino, methyl

The absence of an amino group in the target compound distinguishes it from carcinogenic heterocyclic amines like those above. The bromine and ester groups may enhance electrophilicity or alter solubility compared to phenyl or amino substituents.

Physicochemical Properties

  • Stability: Bromine’s electron-withdrawing effect may destabilize the ring compared to amino or methyl groups.
  • Synthetic Utility : The bromine atom offers a site for cross-coupling reactions, making it valuable in medicinal chemistry for further derivatization.

Metabolic and Toxicological Profiles

While heterocyclic amines in cooked foods undergo metabolic activation via cytochrome P450 enzymes to form DNA-reactive species, the target compound’s ester group may undergo hydrolysis to a carboxylic acid, altering its metabolic fate. No direct carcinogenicity data exist for this compound, but structural analogs highlight the importance of substituents in toxicity.

Q & A

What are the common synthetic routes for preparing Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate, and what methodological considerations are critical for yield optimization?

Basic
The compound is typically synthesized via alkylation of precursor imidazo[4,5-b]pyridines. For example, methylation of 6-bromo-1H-imidazo[4,5-b]pyridine-2(3H)-one with methyl iodide under catalytic conditions (K₂CO₃, tetra-nn-butylammonium bromide (TBAB) in DMF) yields the methyl ester derivative . Phase-transfer catalysis (e.g., benzylation with benzyl chloride) can also be employed for selective N-alkylation .
Methodological Note : Key factors include solvent choice (DMF for solubility), base (K₂CO₃ for deprotonation), and reaction time (12–72 hours for completion).

Advanced
Contradictions in methylation site selectivity arise from competing N- vs. O-alkylation. For instance, methyl iodide predominantly targets the N3 position due to steric and electronic factors, as evidenced by X-ray crystallography . To optimize regioselectivity, alternative alkylating agents (e.g., benzyl halides) or protecting group strategies (e.g., THP protection ) may be explored.

How can structural characterization techniques resolve ambiguities in the molecular conformation of this compound?

Basic
X-ray crystallography is the gold standard for confirming planar geometry and substituent positions. For example, the imidazo[4,5-b]pyridine core exhibits planarity (r.m.s. deviation ≤ 0.017 Å) with dihedral angles between substituents (e.g., 41.84° for phenyl rings) . NMR (¹H/¹³C) and FTIR are used preliminarily to verify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹).

Advanced
Contradictions in crystallographic data (e.g., slippage in π-π stacking distances: 3.583 Å vs. 3.670 Å ) may arise from crystal packing effects. Refinement protocols (riding H-atom models, Uiso adjustments ) and temperature-dependent crystallography can clarify such discrepancies.

What biological activities are associated with imidazo[4,5-b]pyridine derivatives, and how does bromine substitution influence their pharmacological profiles?

Basic
Imidazo[4,5-b]pyridines exhibit antiviral, anticancer, and receptor antagonism (e.g., angiotensin-II, PAF ). Bromine at the 6-position enhances electrophilicity, enabling cross-coupling reactions for functionalization (e.g., Suzuki-Miyaura for biaryl derivatives ).

Advanced
The 6-bromo substituent acts as a directing group in Pd-catalyzed couplings, enabling access to libraries for SAR studies. For instance, replacing Br with aryl groups improves PDE1 inhibition potency . Computational docking studies (e.g., with PDE1 active sites) can rationalize activity trends.

How can researchers address challenges in purifying this compound?

Basic
Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard . Recrystallization from ethanol or DMF/water mixtures improves purity (>95%) .

Advanced
HPLC-MS is recommended for isolating trace byproducts (e.g., di-alkylated species). Solvent polarity adjustments (e.g., DMF → acetonitrile) mitigate co-elution of structurally similar impurities.

What strategies are effective for functionalizing the imidazo[4,5-b]pyridine core to enhance bioactivity?

Basic
1,3-Dipolar cycloaddition (e.g., with benzyl azides) introduces triazole moieties, improving solubility and target affinity . Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) enables aryl/heteroaryl diversification .

Advanced
Late-stage functionalization via C–H activation (e.g., at C5 or C7 positions) minimizes multi-step synthesis. For example, photoredox catalysis with Ru(bpy)₃²⁺ enables regioselective bromination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.